molecular formula C14H16ClNO3 B1371869 [6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride

[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride

Katalognummer: B1371869
Molekulargewicht: 281.73 g/mol
InChI-Schlüssel: SSXSJTIWGRKIII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.74 g/mol . It is known for its unique structure, which includes a benzyl group attached to a pyridine ring with hydroxymethyl groups at the 2 and 6 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride typically involves the reaction of benzyl chloride with 2,6-dihydroxymethylpyridine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both benzyl and hydroxymethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C14H16ClNO3

Molekulargewicht

281.73 g/mol

IUPAC-Name

[6-(hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C14H15NO3.ClH/c16-8-12-6-7-14(13(9-17)15-12)18-10-11-4-2-1-3-5-11;/h1-7,16-17H,8-10H2;1H

InChI-Schlüssel

SSXSJTIWGRKIII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.